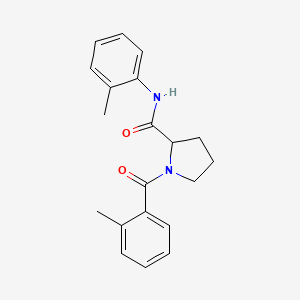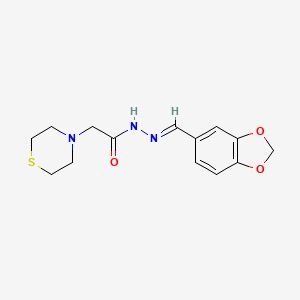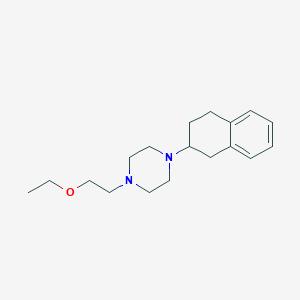
1-(2-methylbenzoyl)-N-(2-methylphenyl)prolinamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(2-methylbenzoyl)-N-(2-methylphenyl)prolinamide is a chemical compound that belongs to the family of proline derivatives. It has gained significant attention in scientific research due to its potential applications in drug development.
作用機序
The mechanism of action of 1-(2-methylbenzoyl)-N-(2-methylphenyl)prolinamide is not fully understood. However, it is believed to act by inhibiting the activity of enzymes such as cyclooxygenase and lipoxygenase, which are involved in the production of inflammatory mediators. It also exhibits activity on the GABAergic system, which is involved in the regulation of neuronal excitability.
Biochemical and Physiological Effects:
This compound has been found to exhibit anti-inflammatory, analgesic, and anticonvulsant effects in animal models. It has also been shown to improve cognitive function in animal models of Alzheimer's disease. However, further studies are required to determine its safety and efficacy in humans.
実験室実験の利点と制限
1-(2-methylbenzoyl)-N-(2-methylphenyl)prolinamide has several advantages for lab experiments. It is relatively easy to synthesize and purify, making it readily available for research purposes. It also exhibits a wide range of pharmacological effects, making it a versatile compound for studying various disease models. However, its limitations include the lack of human clinical data and the need for further studies to determine its safety and efficacy.
将来の方向性
There are several future directions for research on 1-(2-methylbenzoyl)-N-(2-methylphenyl)prolinamide. These include:
1. Investigating its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
2. Studying its mechanism of action on the GABAergic system to better understand its anticonvulsant properties.
3. Exploring its potential use in cancer treatment.
4. Investigating its safety and efficacy in human clinical trials.
5. Developing new analogs of this compound with improved pharmacological properties.
Conclusion:
In conclusion, this compound is a promising compound for drug development due to its potential anti-inflammatory, analgesic, and anticonvulsant properties. Its mechanism of action and physiological effects are still being studied, and further research is required to determine its safety and efficacy in humans. The future directions for research on this compound are numerous, and it has the potential to contribute significantly to the development of new drugs for various diseases.
合成法
The synthesis of 1-(2-methylbenzoyl)-N-(2-methylphenyl)prolinamide involves the reaction of 2-methylbenzoyl chloride with N-(2-methylphenyl)proline in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent such as dichloromethane or chloroform. The resulting product is purified using column chromatography to obtain pure this compound.
科学的研究の応用
1-(2-methylbenzoyl)-N-(2-methylphenyl)prolinamide has been extensively studied for its potential applications in drug development. It has been found to exhibit anti-inflammatory, analgesic, and anticonvulsant properties. It has also been investigated for its potential use in the treatment of Alzheimer's disease, Parkinson's disease, and cancer.
特性
IUPAC Name |
1-(2-methylbenzoyl)-N-(2-methylphenyl)pyrrolidine-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N2O2/c1-14-8-3-5-10-16(14)20(24)22-13-7-12-18(22)19(23)21-17-11-6-4-9-15(17)2/h3-6,8-11,18H,7,12-13H2,1-2H3,(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NCANLXRYBMSMBA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C(=O)N2CCCC2C(=O)NC3=CC=CC=C3C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-(4-fluorophenyl)-2-methyl-7-(3-pyridinylmethyl)pyrazolo[5,1-c]pyrido[4,3-e][1,2,4]triazin-6(7H)-one](/img/structure/B6022594.png)
![N-{[3-(1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]methyl}-N-methyl-1,2,3,4-tetrahydro-1-naphthalenamine](/img/structure/B6022597.png)
![5-(3-methoxybenzylidene)-3-[3-(4-morpholinyl)-3-oxopropyl]-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B6022602.png)
![N,N-dimethyl-5-{1-[3-(6-oxo-1,4,5,6-tetrahydro-3-pyridazinyl)propanoyl]-2-pyrrolidinyl}-2-thiophenecarboxamide](/img/structure/B6022610.png)

![2-(4-methyl-2-nitrophenoxy)-N'-[(3-phenyl-1H-pyrazol-4-yl)methylene]acetohydrazide](/img/structure/B6022624.png)
![2-[4-(2,2-dimethylpropyl)-1-methyl-2-piperazinyl]ethanol](/img/structure/B6022625.png)
![N-benzyl-2-[(5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)thio]acetamide](/img/structure/B6022633.png)

![5-[(3-acetylphenoxy)methyl]-N-(2-furylmethyl)-1H-pyrazole-3-carboxamide](/img/structure/B6022648.png)
![N'-[4-(diethylamino)-2-hydroxybenzylidene]-2-iodobenzohydrazide](/img/structure/B6022654.png)
![1-(2-methoxyethyl)-6-oxo-N-[2-(trifluoromethyl)benzyl]-3-piperidinecarboxamide](/img/structure/B6022658.png)
![ethyl 4-(1,3-dimethyl-2,4-dioxo-7-phenyl-1,2,3,4-tetrahydro-8H-imidazo[2,1-f]purin-8-yl)butanoate](/img/structure/B6022682.png)
![6-isobutyl-N-({1-[2-(2-methoxyphenyl)ethyl]-3-piperidinyl}methyl)-N-methyl-2-oxo-1,2-dihydro-4-pyrimidinecarboxamide](/img/structure/B6022688.png)